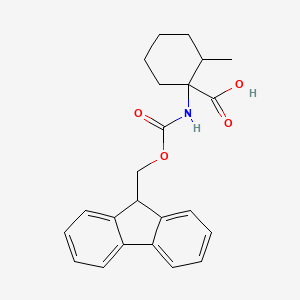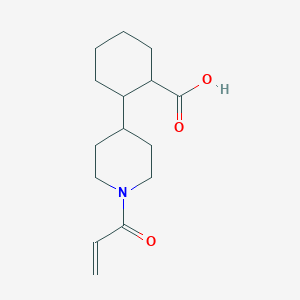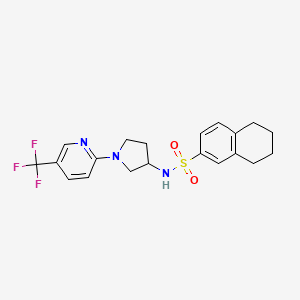
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a type of protecting group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a fluorenyl group (a type of polycyclic aromatic hydrocarbon), a methoxy group (an ether), a carbonyl group (a type of functional group characterized by a carbon-oxygen double bond), and an amino group (containing nitrogen). The exact structure would need to be confirmed by techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The main chemical reaction involving this compound would likely be its use in peptide synthesis. The Fmoc group can be removed under mildly basic conditions, allowing the amino acid to react with the next amino acid in the sequence. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a general rule, Fmoc-protected amino acids are solid at room temperature . They are also typically quite stable, although the Fmoc group can be removed under mildly basic conditions .Scientific Research Applications
Peptide Synthesis
The compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is useful as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Stability and Shelf-life
These compounds are stable at room temperature and have a long shelf-life . This makes them suitable for use in long-term research projects and in environments where temperature control may be a challenge.
Raw Material in Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of other compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals Industry
In the pharmaceuticals industry, this compound is used as an active pharmaceutical ingredient (API) . It can be used in the production of various drugs, contributing to advancements in healthcare and medicine.
Agrochemicals Industry
The compound is also used in the agrochemicals industry . It can be used in the synthesis of various agrochemicals, contributing to improvements in agricultural productivity and crop protection.
Raw Material for Sodium Fluosilicate and Potassium Fluosilicate
It is used as a raw material for the production of sodium fluosilicate and potassium fluosilicate . These compounds have various applications, including water fluoridation, in ceramics and glass industry, and as a pesticide.
Safety And Hazards
The safety and hazards of this compound would depend on its exact structure and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .
Future Directions
The use of Fmoc-protected amino acids is a well-established technique in peptide synthesis. Future research may focus on developing new methods for introducing and removing protecting groups, or on the synthesis of new types of protected amino acids. This could help to improve the efficiency and versatility of peptide synthesis .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-8-6-7-13-23(15,21(25)26)24-22(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20H,6-8,13-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBJSIBWMAKQPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)




![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)